Stearic acid D7

Description

Significance of Stable Isotope Labeling in Biological Systems

Stable isotope labeling is a non-radioactive method that involves the incorporation of "heavy" isotopes of elements into molecules. numberanalytics.com These isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are chemically identical to their more common, lighter counterparts but possess a greater mass. numberanalytics.comcreative-proteomics.com This mass difference allows researchers to distinguish and track the labeled molecules using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. numberanalytics.com

The core advantage of stable isotope labeling lies in its ability to trace the metabolic fate of compounds within a biological system without altering their chemical properties or biological function. nih.gov This enables detailed investigation into metabolic pathways, the rates of metabolic reactions (flux analysis), and the intricate interactions between different metabolic networks. numberanalytics.comsilantes.com By introducing a labeled substrate, scientists can follow its conversion into various downstream metabolites, providing a dynamic and quantitative picture of cellular metabolism. numberanalytics.com This technique has proven indispensable in diverse fields, including metabolomics, proteomics, and structural biology. silantes.com

Role of Deuterated Stearic Acid (Stearic Acid D7) as a Tracer in Contemporary Research

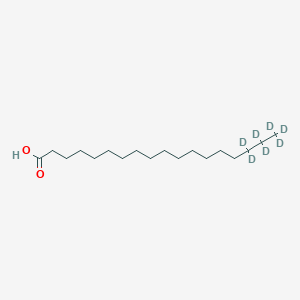

Stearic acid, a saturated fatty acid with an 18-carbon chain, is a fundamental component of cellular lipids. Its deuterated form, specifically this compound, has emerged as a valuable tracer in metabolic research. researchgate.net The "D7" designation indicates that seven hydrogen atoms in the stearic acid molecule have been replaced with deuterium atoms. This specific labeling pattern enhances its utility in mass spectrometry by creating a distinct isotopic signature that is easily distinguishable from naturally occurring stearic acid. silantes.comnih.gov

This compound is particularly instrumental in studying fatty acid metabolism, including processes like desaturation and elongation. nih.govnih.gov For instance, it is used as a substrate to monitor the activity of enzymes like stearoyl-CoA desaturase (SCD1), which converts stearic acid into oleic acid. nih.govnih.gov By administering this compound and measuring the appearance of its deuterated product, researchers can assess the rate of this conversion, providing insights into lipid homeostasis and its dysregulation in metabolic diseases such as diabetes and dyslipidemia. nih.govnih.gov The development of analytical methods for quantifying deuterium-labeled fatty acids in plasma has further solidified the role of this compound as a key tool in both preclinical and clinical research. nih.gov

Interactive Data Table: Properties of this compound

| Property | Value |

| Formal Name | octadecanoic-d7 acid |

| Molecular Formula | C₁₈H₂₉D₇O₂ |

| Application | Metabolic Research Tracer |

| Primary Use | Studying fatty acid metabolism |

Detailed Research Findings

Recent studies have highlighted the utility of this compound in understanding the pharmacodynamics of liver-targeted SCD1 inhibitors. In one such study, this compound was administered to rats to serve as a tracer for SCD1 activity. nih.gov The conversion of d7-stearic acid to d7-oleic acid was measured in plasma, and this plasma-based assay was shown to correlate with the inhibition of SCD1 in the liver. nih.govnih.gov This demonstrates the potential of using this compound as a biomarker for target engagement in clinical studies. nih.gov

Furthermore, research has focused on optimizing the analytical methods for detecting deuterated fatty acids. A rapid and sensitive method using high-performance liquid chromatography-electrospray ionization-mass spectrometry (HPLC-ESI-MS) has been developed for the quantification of deuterium-labeled fatty acids in plasma. nih.gov This method showed that after oral administration of d7-stearic acid to rats, the parent compound and its metabolic products, d7-oleic acid and d7-palmitic acid (formed through beta-oxidation), could be detected in circulation for up to 72 hours. nih.gov

Research Applications of Deuterated Stearic Acid

| Research Area | Application of this compound | Key Findings |

| Metabolic Disease Research | Tracer for stearoyl-CoA desaturase (SCD1) activity. nih.govnih.gov | Plasma levels of d7-oleic acid (product) reflect liver SCD1 inhibition, providing a valuable biomarker. nih.gov |

| Pharmacodynamics | Assessing target engagement of liver-specific SCD inhibitors. nih.gov | Confirmed correlation between plasma tracer conversion and liver enzyme inhibition. nih.gov |

| Analytical Method Development | Standard for developing and validating quantification methods in biological matrices. nih.gov | A rapid HPLC-MS method was established for quantifying deuterated fatty acids in plasma. nih.gov |

| Fatty Acid Metabolism Studies | Tracing the metabolic fate of dietary stearic acid. nih.gov | Revealed the circulation of d7-stearic acid and its conversion to d7-oleic acid and d7-palmitic acid over 72 hours. nih.gov |

Properties

IUPAC Name |

16,16,17,17,18,18,18-heptadeuteriooctadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)/i1D3,2D2,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIQXTHQIDYTFRH-NCKGIQLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951209-59-9 | |

| Record name | Stearic acid D7 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0951209599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | STEARIC ACID D7 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3B081197X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivatization Methodologies for Stearic Acid D7

Chemical Synthesis Pathways for Deuterium-Labeled Saturated Fatty Acids

The synthesis of deuterium-labeled saturated fatty acids like stearic acid-d7 can be achieved through several chemical pathways. One common method involves the catalytic deuteration of unsaturated fatty acid precursors. For instance, oleic acid or linoleic acid can be subjected to a deuteration reaction using deuterium (B1214612) gas (D₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C). This process reduces the double bonds in the fatty acid chain and incorporates deuterium atoms at those positions.

Another approach is the use of organometallic reagents. For example, a shorter-chain fatty acid derivative can be coupled with a deuterated alkyl group using a suitable coupling reaction. This multi-step synthesis allows for precise control over the location and number of deuterium atoms incorporated into the final fatty acid molecule.

Furthermore, H-D exchange reactions catalyzed by platinum group metals offer a direct method for deuterium labeling. jst.go.jp In this process, saturated fatty acids can be deuterated in the presence of a catalyst and a deuterium source like heavy water (D₂O). jst.go.jp The efficiency of this method can be enhanced by using hydrogen gas as a catalyst activator. jst.go.jp

A variety of deuterated saturated fatty acids can be synthesized using these methods, as highlighted in the table below.

| Deuterated Fatty Acid | Precursor/Method | Reference |

| Lauric acid-d23 | Chemical Synthesis | caymanchem.com |

| Myristic acid-d27 | Chemical Synthesis | caymanchem.com |

| Palmitic acid-d31 | Chemical Synthesis | caymanchem.com |

| Stearic acid-d35 | Chemical Synthesis | caymanchem.com |

| Stearic acid-d7 | Chemical Synthesis | researchgate.netchemsrc.com |

Deuterium Incorporation Strategies in Fatty Acid Synthesis

In biological systems, deuterium can be incorporated into fatty acids through de novo synthesis when an organism is supplied with deuterated water (D₂O). jove.comnih.gov The deuterium from D₂O is incorporated into the growing acyl chain through multiple pathways. nih.gov A significant portion of the deuterium is transferred via NADPH, which itself becomes deuterated through enzyme-catalyzed H-D exchange with water. nih.govresearchgate.netresearchgate.net Additionally, some deuterium is directly incorporated from the surrounding water during the fatty acid synthesis process. nih.gov

The biosynthesis of fatty acids, such as stearic acid, occurs in the cytosol and involves the sequential addition of two-carbon units from malonyl-CoA to an initial acetyl-CoA primer. nih.gov The hydrogen atoms required for this synthesis are supplied by both NADPH and water, providing the routes for deuterium incorporation. nih.govresearchgate.netresearchgate.net

Research has shown that deuterium is preferentially incorporated into saturated fatty acids like palmitic acid (16:0) and stearic acid (18:0) during de novo synthesis. nih.gov This is because these fatty acids are the primary products of the fatty acid synthase complex.

Preparation of Stearic Acid D7 for Specific Research Applications

Stearic acid-d7 is specifically synthesized for use in various research applications, primarily as a tracer in metabolic studies and as an internal standard in analytical chemistry. chemsrc.com For instance, in studies of fatty acid metabolism, stearic acid-d7 can be administered to an organism or cultured cells to trace its conversion into other lipids, such as oleic acid. researchgate.netresearchgate.net The presence of the deuterium label allows researchers to distinguish the administered stearic acid and its metabolic products from the endogenous, unlabeled fatty acids. researchgate.net

The synthesis of stearic acid-d7 for these applications requires high isotopic purity to ensure accurate and sensitive detection. researchgate.net One reported synthesis involved the reduction of an appropriate acetylenic precursor using deuterium gas in the presence of a Wilkinson's catalyst, (Ph₃P)₃RhCl. researchgate.net This method allows for the specific placement of deuterium atoms.

Deuterated fatty acids are often used in mixtures for method development and as system suitability standards in mass spectrometry. caymanchem.com

Derivatization of this compound for Enhanced Analytical Detection

To improve its detection and quantification by analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), stearic acid-d7 can be chemically modified through derivatization. researchgate.netresearchgate.netau.dk Derivatization converts the fatty acid into a less polar and more volatile derivative, which enhances its chromatographic properties and ionization efficiency in the mass spectrometer. researchgate.netresearchgate.net

Common derivatization methods for fatty acids include esterification to form methyl esters (FAMEs) or ethyl esters. au.dk For example, reacting stearic acid-d7 with methanol (B129727) or ethanol (B145695) in the presence of an acid catalyst will produce stearic acid-d7 methyl ester or ethyl ester, respectively. au.dk

For LC-MS analysis, derivatization reagents that introduce a permanently charged group can significantly enhance detection sensitivity. researchgate.netresearchgate.net For instance, reagents like 2-picolylamine can be used to create derivatives that are readily ionized in the positive ion mode of electrospray ionization (ESI)-MS. researchgate.net This is particularly useful for increasing the detection sensitivity of carboxylic acids. researchgate.net

The choice of derivatization reagent and method depends on the specific analytical platform and the research question being addressed.

| Derivatization Reagent | Purpose | Analytical Technique | Reference |

| Ethyl chloroformate (ECF) | Forms ethyl esters for improved volatility and extraction | GC-MS | au.dk |

| 2-Picolylamine (PA) | Increases detection sensitivity in positive ion mode | LC-ESI-MS/MS | researchgate.net |

| 3-(Chlorosulfonyl)benzoic acid | Charge-switch to negative ion mode for higher sensitivity | RP-UHPLC/MS/MS | nih.gov |

Advanced Analytical Techniques for Stearic Acid D7 in Biological Matrices

Mass Spectrometry (MS) Based Quantitation and Profiling

Mass spectrometry stands as the cornerstone for the analysis of deuterated fatty acids due to its exceptional sensitivity and selectivity. Various MS-based methodologies have been developed and optimized for the robust analysis of Stearic Acid D7 in biological samples.

High-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (HPLC-ESI-MS) for Deuterium-Labeled Fatty Acids

High-Performance Liquid Chromatography coupled with Electrospray Ionization-Mass Spectrometry (HPLC-ESI-MS) is a powerful technique for the quantitative analysis of deuterium-labeled fatty acids directly from biological extracts, often without the need for derivatization. nih.gov This method offers a rapid and robust platform for tracing the metabolic fate of fatty acids like this compound.

In a typical HPLC-ESI-MS workflow, lipids are first extracted from the biological matrix. A simple sample preparation protocol involving hydrolysis, neutralization, and quenching can be employed for plasma samples. mdpi.com The separation of fatty acids is commonly achieved using reversed-phase chromatography with a C18 column. mdpi.com The mobile phase composition is critical for efficient separation and ionization. For instance, a gradient elution with acetonitrile (B52724) and water, often containing an additive like ammonium (B1175870) acetate, is used to improve the negative electrospray ionization (ESI) response of the fatty acids. mdpi.comnih.gov

ESI is a soft ionization technique that generates intact molecular ions, which is crucial for isotope analysis. For fatty acids, negative ion mode ESI is frequently preferred as it readily forms deprotonated molecules [M-H]⁻, providing high sensitivity. mdpi.comresearchgate.net The use of this compound, specifically, has been shown to reduce matrix interference that was observed with lower deuterated analogs like the d5 version, leading to a significantly improved limit of detection (LOD). mdpi.comnih.gov Studies have demonstrated the successful application of HPLC-ESI-MS to track the metabolism of orally administered this compound in rats, where the parent compound and its desaturation (d7-oleic acid) and β-oxidation (d7-palmitic acid) products were quantified in plasma. mdpi.comchromatographyonline.com

| Parameter | Typical Value/Condition | Source |

| Chromatography | ||

| Column | Reversed-phase C18 | mdpi.com |

| Mobile Phase | Acetonitrile/Water with Ammonium Acetate | mdpi.comnih.gov |

| Flow Rate | 300 µL/min | nih.gov |

| Mass Spectrometry | ||

| Ionization Mode | Electrospray Ionization (ESI), Negative | mdpi.comnih.gov |

| Monitored Ion | [M-H]⁻ | nih.gov |

| LOD for d7-C18:0 | 100 nM | mdpi.com |

| Linearity Range | 100 nM - 30 µM | mdpi.com |

| Accuracy | > 90% | mdpi.com |

| Precision | > 88% | mdpi.com |

Single Ion Monitoring (SIM) and Multiple Reaction Monitoring (MRM) Approaches in LC-MS Analysis

To enhance the sensitivity and specificity of LC-MS analysis for compounds like this compound, targeted acquisition modes such as Single Ion Monitoring (SIM) and Multiple Reaction Monitoring (MRM) are employed.

Single Ion Monitoring (SIM) involves setting the mass spectrometer to detect only a few specific m/z values corresponding to the ions of interest. For this compound, this would be the m/z of its deprotonated molecule. This approach significantly increases the signal-to-noise ratio compared to a full scan, as the instrument spends more time detecting the target ions. acs.org SIM has been effectively used for the quantification of deuterated fatty acids in plasma, where it allowed for the detection of metabolites at low concentrations. nih.govresearchgate.net The specificity of SIM is particularly beneficial when dealing with complex matrices where isobaric interferences can be a challenge. researchgate.net

Multiple Reaction Monitoring (MRM) , used with tandem mass spectrometers (MS/MS) like triple quadrupoles, offers even greater selectivity and sensitivity. shimadzu.com In an MRM experiment, a specific precursor ion (e.g., the [M-H]⁻ of this compound) is selected in the first quadrupole, fragmented in the collision cell, and then a specific product ion is monitored in the third quadrupole. mdpi.comlcms.cz This precursor-to-product ion transition is highly specific to the analyte of interest. While stearic acid itself shows limited fragmentation, making SIM a competitive option, MRM is invaluable for distinguishing between isobaric fatty acids and for quantifying a panel of different fatty acids simultaneously. mdpi.comresearchgate.net For instance, a pseudo-MRM method can be used where the precursor ion itself is monitored in the second mass analyzer. lcms.cz Deuterated internal standards are crucial in MRM assays to correct for matrix effects and variations in ionization efficiency. mdpi.comnih.gov

| Technique | Principle | Advantage for this compound Analysis | Source |

| SIM | The mass spectrometer is set to monitor only specific m/z values corresponding to the target analyte(s). | Increases sensitivity by maximizing the detection time for the ion of interest. Effective for quantifying low-level metabolites. | nih.govacs.org |

| MRM | A specific precursor ion is selected, fragmented, and a specific product ion is monitored. | Provides high specificity and sensitivity, reducing background noise and allowing for reliable quantification in complex matrices. | mdpi.comshimadzu.comlcms.cz |

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Methyl Ester (FAME) Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a classic and robust technique for fatty acid analysis. chromatographyonline.com Due to the low volatility of free fatty acids, they must first be derivatized, most commonly to Fatty Acid Methyl Esters (FAMEs). researchgate.netchromatographytoday.com This derivatization increases their volatility and improves their chromatographic properties. The derivatization of this compound would result in this compound methyl ester.

The FAMEs are then separated on a GC column, often a polar capillary column, which allows for the separation of isomers. mdpi.comresearchgate.net Following separation, the eluting compounds are ionized, typically by Electron Ionization (EI), and detected by the mass spectrometer. GC-MS can be operated in full scan mode to obtain mass spectra for identification or in Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis. diva-portal.orgnih.gov The use of deuterated internal standards is also a common practice in GC-MS to ensure accurate quantification. chromatographytoday.com

A recent development involves the use of deuterated derivatizing agents, such as deuterated methanol (B129727) (CD3OD), in combination with GC-MS/MS analysis in MRM mode. This allows for the simultaneous determination of free fatty acids and their corresponding methyl esters in a single run by utilizing the mass shift and chromatographic isotope effect between the derivatized and underivatized forms. chromatographyonline.com

| Parameter | Typical Condition/Method | Source |

| Derivatization | Transesterification to Fatty Acid Methyl Esters (FAMEs) | researchgate.net |

| GC Column | Polar capillary column (e.g., Zebron ZB-FAME) | mdpi.comresearchgate.net |

| Ionization | Electron Ionization (EI) | diva-portal.org |

| Detection Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) | researchgate.netdiva-portal.org |

Isotope Ratio Mass Spectrometry (IRMS) for Deuterium (B1214612) Enrichment

Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) is a highly specialized technique used to measure the precise isotopic composition (e.g., the ²H/¹H ratio) of a compound. rug.nl For the analysis of deuterium enrichment from tracers like this compound, the sample is first introduced into a gas chromatograph to separate the components. The separated compound of interest is then converted to a simple gas, such as hydrogen gas (H₂), through a high-temperature process like pyrolysis. rug.nl

This gas is then introduced into the IRMS, which measures the ratio of the heavy isotope to the light isotope with extremely high precision. isotope.com This technique is particularly valuable for studies where low levels of isotope incorporation are expected, as it can detect very small changes in isotope ratios. rug.nl GC-IRMS has been used to quantify deuterium enrichment in fatty acids to study lipid biosynthesis and metabolism. isotope.com While powerful, IRMS analysis is generally more time-consuming compared to conventional MS methods. nih.gov

Considerations for Matrix Interference Reduction in Mass Spectrometry

Biological matrices such as plasma are incredibly complex, containing a vast number of endogenous compounds that can interfere with the analysis of the target analyte. This "matrix effect" can manifest as ion suppression or enhancement, leading to inaccurate quantification. tandfonline.com

Several strategies are employed to mitigate matrix effects in the analysis of this compound:

Sample Preparation: Effective sample preparation is the first line of defense. This can range from simple protein precipitation to more selective methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances, such as phospholipids (B1166683). lipidmaps.orgbioanalysis-zone.com

Chromatographic Separation: Optimizing the HPLC or GC separation can resolve the analyte of interest from co-eluting matrix components, thereby reducing their impact on ionization. tandfonline.com

Use of Stable Isotope-Labeled Internal Standards: This is the most effective way to compensate for matrix effects. chromatographyonline.com An ideal internal standard for analyzing this compound would be a version of stearic acid labeled with a different number of deuterium atoms or with ¹³C. Since the internal standard co-elutes and has nearly identical physicochemical properties to the analyte, it experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, the matrix effect can be effectively normalized. nih.govchromatographyonline.com

Choice of Analyte: As mentioned, the selection of this compound itself was a strategy to reduce matrix interference that was problematic with a d5-stearic acid analog. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium-Labeled Molecules

In biological systems, ²H NMR has been used to study deuterated fatty acids incorporated into membranes. nih.gov These studies can reveal details about the ordering and dynamics of the acyl chains within the lipid bilayer. acs.orgismar.org For example, the quadrupolar splittings observed in the ²H NMR spectra of deuterated galactosylceramides containing stearic acid provided insights into the headgroup conformation. nih.gov While less sensitive than mass spectrometry, NMR provides unique structural and dynamic information that is complementary to MS-based approaches. ansto.gov.au

Deuterium Detection and Quantification via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the detection and quantification of deuterium in biological molecules. numberanalytics.com Deuterium (²H), having a nuclear spin of 1, can be directly observed by ²H NMR. numberanalytics.com This method offers high selectivity for deuterium-labeled species, minimizing interference from other nuclei present in a biological sample. numberanalytics.com Quantitative ²H NMR has been effectively used to analyze the natural distribution of deuterium in fatty acids and to study kinetic isotope effects, providing insights into enzymatic mechanisms in fatty acid biosynthesis. acs.org

The sensitivity of deuterium NMR can be lower compared to proton (¹H) NMR due to the smaller magnetic moment of the deuterium nucleus. numberanalytics.com However, this can be enhanced by using high-field NMR instruments and optimized pulse sequences. numberanalytics.com For quantitative analysis, proper experimental parameters are crucial to ensure the accuracy of peak integration, which can then be used to determine the atom% of deuterium.

One of the key advantages of ²H NMR is its ability to directly observe deuterium at labile positions, such as in hydroxyl or amino groups, which can be challenging with other methods. By using non-protonated solvents, the presence and quantity of labile deuterons can be determined.

A study on black soldier fly larvae utilized a ¹H/²H-NMR methodology to measure lipid synthesis by tracing the incorporation of deuterium from deuterated water into fatty acids. nih.gov They were able to achieve a 5% deuterium enrichment in the body water, which was sufficient to label the fatty acids for NMR analysis. nih.gov

Applications of 1D and 2D NMR in Structural Elucidation of this compound Conjugates

One-dimensional (1D) and two-dimensional (2D) NMR techniques are invaluable for the structural elucidation of this compound and its conjugated metabolites. While ¹H NMR provides information about the protons in a molecule, the substitution of hydrogen with deuterium in this compound leads to the disappearance of signals at the corresponding positions in the ¹H spectrum, confirming the location of the deuterium labels. studymind.co.uk

For more complex structures, such as conjugates of this compound with other biomolecules, 2D NMR experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. HSQC correlates the chemical shifts of directly bonded ¹H and ¹³C nuclei, providing a map of C-H bonds. In the context of this compound, the absence of cross-peaks in an HSQC spectrum at specific carbon positions confirms their deuteration.

A powerful extension of this is the use of deuterium-decoupled 2D proton/carbon NMR shift correlation spectroscopy. cdnsciencepub.com This technique can be used to observe methylene (B1212753) groups that are stereospecifically labeled with deuterium. cdnsciencepub.com It has been successfully applied to identify labeled diastereotopic hydrogens, provided they have a sufficient chemical shift difference in the ¹H NMR spectrum. cdnsciencepub.com This method is particularly advantageous when there is significant overlap of other proton and carbon resonances, as the high chemical shift dispersion in two dimensions helps to separate the signals of interest. cdnsciencepub.com

Furthermore, NMR has been used to study the structure and dynamics of biomolecules like proteins and lipids in membranes, offering insights into their functions and interactions. numberanalytics.com For instance, H/D exchange monitored by solution-state NMR has been used to analyze the solvent protection of single residues in liposome-embedded proteins. plos.org

Ancillary Spectroscopic Techniques for Isotopic Characterization

While NMR and mass spectrometry are primary tools, other spectroscopic techniques provide valuable complementary information for the characterization of deuterated compounds like this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy for Deuterium Incorporation Confirmation

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective technique for confirming the incorporation of deuterium into molecules by detecting the characteristic vibrations of chemical bonds. The substitution of a hydrogen atom with a heavier deuterium isotope results in a predictable shift of the corresponding stretching vibration to a lower frequency (wavenumber). csbsju.edu

Specifically, the carbon-hydrogen (C-H) stretching vibration typically occurs around 3000 cm⁻¹. spcmc.ac.in In contrast, the carbon-deuterium (C-D) stretching vibration is observed at a significantly lower wavenumber, approximately 2120-2250 cm⁻¹. csbsju.eduspcmc.ac.in This substantial shift of over 800 cm⁻¹ is a clear and unambiguous indicator of deuterium incorporation. spcmc.ac.in This phenomenon, known as the mass effect, can be estimated using Hooke's Law, which relates vibrational frequency to the masses of the bonded atoms and the bond force constant. csbsju.eduspcmc.ac.in

Studies have successfully used FTIR to confirm deuterium incorporation in fatty acids and other biomolecules. For example, in a study involving yeast grown with deuterated glucose, FTIR spectroscopy of the dried biomass and extracted lipids showed the presence of C-D bands, confirming the successful labeling of the fatty acids. uidaho.edu The C-D stretching band is often found in a "silent" region of the biological spectrum (around 1800–2600 cm⁻¹), where fewer signals from other biomolecules interfere, making it easier to detect. uidaho.eduosti.gov

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference(s) |

| C-H Stretch | ~3000 | csbsju.eduspcmc.ac.in |

| C-D Stretch | ~2120-2250 | csbsju.eduspcmc.ac.in |

| C=O Stretch (Carboxylic Acid) | ~1697 | researchgate.net |

| CH₂ Asymmetric Stretch | ~2917 | researchgate.net |

| CH₂ Symmetric Stretch | ~2848 | researchgate.net |

This table provides typical FTIR vibrational frequencies for relevant bonds.

Raman Spectroscopy in Deuterium-Labeled Metabolite Monitoring

Raman spectroscopy, another vibrational spectroscopy technique, offers a powerful method for monitoring deuterated metabolites in biological systems, including living cells. uidaho.edu Similar to FTIR, Raman spectroscopy detects the C-D bond vibration, which appears in a spectrally quiet region of the Raman spectrum (around 1800–2600 cm⁻¹), often referred to as the Raman silent region. uidaho.edu This allows for clear detection of the deuterated label with minimal background interference. uidaho.edu

Raman microscopy can be used to track the uptake and metabolism of deuterium-labeled compounds at the single-cell level. nih.gov For instance, when cells are incubated with D₂O or a deuterated substrate like this compound, metabolically active cells incorporate deuterium into their biomass (e.g., proteins and lipids). rsc.org The intensity of the C-D Raman band can then be used as a marker for the metabolic activity of individual cells. nih.gov

Several studies have demonstrated the utility of Raman spectroscopy in tracking deuterated fatty acids. One study used Raman microspectroscopy to monitor the uptake of deuterium-labeled stearic acid in oocytes, providing information on both the concentration and heterogeneity of its accumulation within lipid droplets. researchgate.net Another study analyzed the Raman spectra of stearic acid and its deuterated derivatives, noting distinctive features in the HCH-deformation and CH-stretching regions that can be used for identification. nih.gov

| Raman Shift (cm⁻¹) | Assignment | Reference(s) |

| 2800-3100 | C-H Stretching Region | researchgate.net |

| 2000-2300 | C-D Stretching Region | nih.gov |

| ~1637-1650 | C=O Stretching | mdpi.com |

| ~1400 | CH₂/H-C-D Bending | nih.gov |

| ~1096 | C-O Stretching | researchgate.net |

This table presents characteristic Raman shifts for functional groups relevant to this compound analysis.

Sample Preparation Protocols for Deuterated Fatty Acid Analysis

The accurate analysis of deuterated fatty acids like this compound from complex biological matrices such as plasma, cells, or tissues necessitates robust sample preparation protocols. The primary goals of these protocols are to efficiently extract the fatty acids, separate them from other interfering lipids and biomolecules, and in some cases, derivatize them to enhance their analytical properties for techniques like gas chromatography-mass spectrometry (GC-MS). lipidmaps.orgresearchgate.net

A common initial step is lipid extraction from the biological sample. lipidmaps.org For plasma, cells, or tissues, a set of deuterated internal standards is often added at the beginning of the procedure. lipidmaps.orgnih.gov This is crucial for accurate quantification, as the internal standards, which are chemically similar to the analyte, compensate for any loss of material during the extraction and subsequent analytical steps. lipidmaps.org

One widely used extraction method involves a biphasic solution of acidified methanol and an organic solvent like isooctane. lipidmaps.orgjianhaidulab.com For cultured cells, the cell suspension is typically treated with methanol and hydrochloric acid, followed by the addition of isooctane. lipidmaps.orgnih.gov After vigorous mixing and centrifugation, the upper organic phase containing the free fatty acid fraction is collected. lipidmaps.org For tissue samples, a homogenization or sonication step is required prior to solvent extraction to ensure efficient release of the lipids. lipidmaps.org

Solid-phase extraction (SPE) is another powerful technique for isolating and purifying fatty acids. nih.govnih.gov Aminopropyl-silica cartridges can be used to separate the free fatty acid fraction from other lipid classes. nih.gov However, the recovery rates can vary between different tissue types and may need to be optimized for each specific sample matrix. nih.gov

For the analysis of total fatty acid composition (including those esterified in complex lipids), a saponification step is required. This involves hydrolyzing the ester bonds with a base, such as potassium hydroxide (B78521) (KOH) in methanol, to release the fatty acids. lipidmaps.orgmdpi.com The sample is then acidified, and the released free fatty acids are extracted with an organic solvent. lipidmaps.orgmdpi.com

Finally, for analysis by GC-MS, fatty acids are often converted into more volatile and thermally stable derivatives. researchgate.net A common derivatization method is the formation of pentafluorobenzyl (PFB) esters, which is particularly suitable for sensitive detection by negative chemical ionization (NCI) GC-MS. jianhaidulab.commdpi.com

| Sample Type | Extraction/Purification Method | Key Steps | Reference(s) |

| Plasma, Cells, Tissues | Biphasic Solvent Extraction | Addition of deuterated internal standards, extraction with acidified methanol/isooctane, phase separation by centrifugation. lipidmaps.orgnih.gov | lipidmaps.orgnih.gov |

| Plasma, Urine, Saliva, Sweat | Solid-Phase Extraction (SPE) | SPE may be required for complex matrices like saliva and sweat to achieve suitable determination. nih.gov | nih.gov |

| Tissues (e.g., Liver, Adipose) | Homogenization & Solvent Extraction | Homogenization or sonication followed by solvent extraction. lipidmaps.org | lipidmaps.org |

| General (for Total Fatty Acids) | Saponification & Extraction | Hydrolysis with KOH, acidification, and extraction of released fatty acids. lipidmaps.orgmdpi.com | lipidmaps.orgmdpi.com |

This interactive table summarizes various sample preparation protocols for deuterated fatty acid analysis.

Applications of Stearic Acid D7 in Metabolic and Lipidomic Research

Tracing Fatty Acid Metabolism In Vivo and In Vitro

The primary application of Stearic Acid D7 lies in its utility as a tracer to follow the metabolic fate of stearic acid. nih.govtandfonline.com By introducing this labeled compound, researchers can distinguish it from the body's natural (endogenous) pool of stearic acid and monitor its conversion into various other molecules, providing insights into the rates and regulation of key metabolic pathways.

Assessment of Stearoyl-CoA Desaturase 1 (SCD1) Activity and Inhibition

Stearoyl-CoA desaturase 1 (SCD1) is a crucial enzyme that converts saturated fatty acids into monounsaturated fatty acids, primarily stearic acid into oleic acid. nih.govnih.gov Dysregulation of SCD1 activity is implicated in various metabolic diseases, making it a significant therapeutic target. nih.govresearchgate.net

This compound is instrumental in measuring SCD1 activity. After administering this compound, the formation of its desaturated product, Oleic Acid D7, is quantified. nih.govaacrjournals.org This conversion directly reflects the activity of the SCD1 enzyme. nih.govresearchgate.net A lower-than-expected level of Oleic Acid D7 indicates inhibition of SCD1. This method has been successfully used to assess the efficacy of SCD1 inhibitor compounds in both preclinical and potentially clinical settings. nih.govresearchgate.net For instance, studies have shown a dose-dependent inhibition of SCD1 activity in response to specific inhibitors by measuring the reduced conversion of this compound to Oleic Acid D7 in plasma. nih.govaacrjournals.org

nih.govnih.govresearchgate.netaacrjournals.org| Study Focus | Key Finding | Reference |

|---|---|---|

| Plasma-based SCD1 assay development | The conversion of exogenously administered this compound to Oleic Acid D7 in plasma correlates with liver SCD1 inhibition, providing a viable method for assessing target engagement of SCD1 inhibitors. | |

| Inhibition of SCD1 by MK-8245 | The liver-targeted SCD1 inhibitor MK-8245 demonstrated a time-dependent inhibition of the conversion of this compound to Oleic Acid D7 in rats. | |

| Cellular SCD1 Activity Assay | Mass spectrometric measurement of the conversion of deuterated stearic acid to deuterated oleic acid allows for the determination of SCD1 activity and its inhibition in cultured cells. |

Investigations into Fatty Acid Desaturation Pathways

Beyond SCD1, this compound helps in the broader investigation of fatty acid desaturation processes. nih.govoup.com Desaturase enzymes introduce double bonds into fatty acid chains, a critical step in producing various unsaturated fatty acids that are essential components of cell membranes and signaling molecules.

By tracing the appearance of deuterated monounsaturated fatty acids like Oleic Acid D7 from the administered this compound, researchers can quantify the rate of desaturation. nih.govjst.go.jp Studies have utilized this approach to understand how different dietary factors, such as the intake of other fatty acids like linoleic acid, might influence the desaturation of stearic acid. nih.gov Interestingly, research has indicated that the use of deuterium-labeled fatty acids can have a kinetic isotope effect, potentially reducing the activity of desaturase enzymes by 30-50%. nih.gov

Analysis of Beta-Oxidation Products of this compound

Beta-oxidation is the metabolic process by which fatty acids are broken down to produce energy. This compound can be used to trace this pathway by monitoring the appearance of its shorter-chain fatty acid products. nih.govnih.gov

When this compound undergoes beta-oxidation, it is shortened by two carbon atoms at a time. A key product that can be measured is deuterated palmitic acid (C16:0 D7), which is formed from stearic acid (C18:0 D7). nih.govresearchgate.net The detection and quantification of C16:0 D7 in plasma or tissues after the administration of this compound provide a direct measure of the rate of beta-oxidation. This has been demonstrated in studies with rats, where both the desaturation product (Oleic Acid D7) and the beta-oxidation product (Palmitic Acid D7) were detected in circulation following oral dosing of this compound. nih.gov

Measurement of Lipid Deposition and Remodeling via Stable Isotope Tracers

Understanding how fatty acids are incorporated into complex lipids and stored in tissues is crucial for research into obesity and related metabolic disorders. nih.govckisotopes.com this compound serves as an invaluable stable isotope tracer to study lipid deposition and remodeling. ckisotopes.com

Once administered, this compound enters the body's fatty acid pool and can be incorporated into various lipid classes, such as triglycerides and phospholipids (B1166683). ckisotopes.com By using mass spectrometry to analyze tissue or plasma samples, researchers can track the distribution of the D7 label among different lipid molecules. This allows for the dynamic measurement of lipid synthesis and turnover, providing insights that cannot be obtained from static measurements of lipid concentrations alone. bioscientifica.comckisotopes.com

Study of De Novo Lipogenesis using Deuterated Precursors

De novo lipogenesis (DNL) is the synthesis of fatty acids from non-lipid precursors, such as carbohydrates. news-medical.netjove.com While this compound is an exogenous tracer for fatty acid metabolism, studies of DNL often employ other deuterated precursors, like deuterated water (D2O) or deuterated glucose. researchgate.netmetsol.com

jove.commetsol.comresearchgate.netosti.gov| Deuterated Precursor | Application in DNL Research | Reference |

|---|---|---|

| Deuterated Water (D2O) | A common and cost-effective tracer for measuring whole-body and tissue-specific DNL. Deuterium (B1214612) from D2O is incorporated into newly synthesized fatty acids. | |

| Deuterated Glucose (e.g., Glucose-d7) | Used to trace the incorporation of glucose carbons into newly synthesized lipids, providing specific insights into carbohydrate-to-fat conversion. |

Quantification and Profiling in Lipidomics and Metabolomics

In the fields of lipidomics and metabolomics, which involve the comprehensive analysis of lipids and metabolites, this compound plays a crucial role as an internal standard. nih.govnih.gov

Due to its chemical similarity to endogenous stearic acid but with a distinct mass, this compound is an ideal internal standard for mass spectrometry-based quantification. nih.gov When added to a biological sample at a known concentration before analysis, it helps to correct for variations in sample preparation and instrument response. This ensures accurate and precise measurement of the absolute or relative abundance of endogenous stearic acid and other related fatty acids. A rapid and sensitive method using HPLC-MS has been developed for the quantification of deuterium-labeled fatty acids in plasma, demonstrating the utility of this compound in such applications. nih.gov

This compound as an Internal Standard for Lipid Quantification in Biological Samples

One of the primary applications of this compound is its use as an internal standard for the accurate quantification of lipids in various biological samples. In mass spectrometry-based lipidomics, internal standards are crucial for correcting variations in sample preparation and instrument response. nih.gov Because this compound is chemically identical to its unlabeled counterpart but has a different mass, it can be added to a sample at a known concentration before analysis. au.dk This allows for the precise measurement of endogenous stearic acid and other related lipids by comparing their signal intensity to that of the deuterated standard. au.dk

This technique is widely employed in studies analyzing fatty acid profiles in plasma, tissues, and cells. nih.gov For instance, researchers have used deuterated stearic acid to quantify free fatty acids in milk and to assess lipid profiles in human plasma. au.dk The use of a deuterated internal standard like this compound enhances the accuracy and reliability of lipid quantification, which is essential for understanding lipid metabolism in both healthy and diseased states. researchgate.net

Profiling of Fatty Acid and Lipid Metabolism in Various Organisms

This compound serves as a powerful tracer to profile the metabolism of fatty acids and lipids in a wide range of organisms, from microorganisms to humans. frontiersin.orgjst.go.jp By introducing this compound into a biological system, scientists can track its incorporation into more complex lipids and its conversion into other fatty acids. nih.govnih.gov This approach provides a dynamic view of lipid metabolism, revealing the rates of synthesis, elongation, and desaturation of fatty acids. nih.govcapes.gov.br

For example, studies in humans have utilized deuterium-labeled stearic acid to investigate its absorption and subsequent conversion to oleic acid. jst.go.jp These studies have provided valuable insights into how dietary fats are processed in the body. jst.go.jp In microorganisms, deuterated fatty acids have been used to understand the biosynthesis of their cell membranes and how they adapt to different environmental conditions. frontiersin.org The ability to trace the metabolic fate of this compound allows for a detailed mapping of lipid metabolic networks. isotope.com

Characterization of Metabolic Changes in Disease Models Using Deuterated Fatty Acids

Deuterated fatty acids, including this compound, are instrumental in characterizing the metabolic alterations that occur in various disease models. nih.govbiorxiv.org Dysregulation of lipid metabolism is a hallmark of many diseases, such as metabolic syndrome, cardiovascular disease, and neurodegenerative disorders. nih.govnih.gov By using this compound as a tracer, researchers can identify specific changes in fatty acid metabolism associated with a particular disease state. nih.gov

For instance, in models of Alzheimer's disease, deuterated polyunsaturated fatty acids have been used to investigate their impact on brain lipid peroxidation and the formation of amyloid-β plaques. nih.gov In studies of metabolic diseases, this compound can be used to measure the activity of key enzymes involved in fatty acid metabolism, such as stearoyl-CoA desaturase (SCD), which is implicated in conditions like diabetes and dyslipidemia. researchgate.net These studies provide crucial information about the molecular mechanisms underlying these diseases and can help identify potential therapeutic targets. researchgate.net

Table 1: Research Findings on Metabolic Changes in Disease Models

| Disease Model | Key Finding with Deuterated Fatty Acids | Reference |

|---|---|---|

| Alzheimer's Disease | Dietary deuterated polyunsaturated fatty acids reduced brain lipid peroxidation and amyloid-β levels. | nih.gov |

| Metabolic Diseases (Diabetes, Dyslipidemia) | This compound is used to assess stearoyl-CoA desaturase (SCD1) activity, a therapeutic target. | researchgate.netresearchgate.net |

| Chronic Kidney Injury | Stearic acid was identified as a key upregulated fatty acid in ER-stressed cells, linking it to lipotoxicity. | nih.gov |

Elucidation of Specific Biochemical Pathways

Beyond general metabolic profiling, this compound is employed to investigate the detailed mechanisms of specific biochemical pathways involved in lipid synthesis and modification.

Investigating Methyl-Branched Fatty Acid Biosynthesis

The biosynthesis of methyl-branched fatty acids, which are important components of the cell walls of certain bacteria like Mycobacterium tuberculosis, can be studied using deuterated precursors. While direct evidence for this compound in this specific pathway is not prominent in the provided search results, the general principle of using labeled fatty acids applies. For example, in a study on Gordonia sp., deuterated styrene (B11656) was used to trace the synthesis of tuberculostearic acid, a methyl-branched fatty acid. asm.org This demonstrates the utility of isotope labeling in understanding the complex enzymatic steps involved in adding methyl groups to a fatty acid chain.

Studies on Fatty Acid Elongation and Interconversion

This compound is highly valuable for studying the processes of fatty acid elongation and interconversion. nih.govcapes.gov.br After administration, the labeled stearic acid can be tracked as it is elongated to form longer-chain saturated fatty acids or desaturated to form monounsaturated fatty acids like oleic acid. jst.go.jpresearchgate.net

Research in humans has used deuterium-labeled stearic acid to quantify its conversion to oleic acid, providing insights into the activity of the stearoyl-CoA desaturase enzyme. jst.go.jpeuropa.eu Furthermore, studies have tracked the elongation of labeled palmitate and stearate (B1226849) to longer-chain fatty acids, helping to delineate the pathways of very-long-chain fatty acid synthesis. nih.gov These studies are critical for understanding how the balance of different fatty acids is maintained within cells and tissues.

Role of this compound in Mitochondrial Function and Cellular Signaling Pathways

Stearic acid, a saturated long-chain fatty acid, is not merely a metabolic fuel or structural component of cellular membranes; it also functions as a signaling molecule that influences critical cellular processes, including mitochondrial dynamics and signal transduction cascades. nih.govnih.gov The stable isotope-labeled analog, this compound (octadecanoic-16,16,17,17,18,18,18-d7 acid), serves as a pivotal tracer in lipidomic and metabolic research, enabling precise tracking of the fate of exogenous stearic acid and its impact on these pathways without interfering with the biological system. aacrjournals.orgresearchgate.net

Mitochondrial Function

Research has demonstrated that stearic acid itself plays a direct role in regulating mitochondrial behavior. Ingestion of stearic acid has been shown to rapidly and robustly induce mitochondrial fusion in humans within hours. nih.gov This process is linked to the regulation of mitofusin, a key protein in the mitochondrial fusion machinery. nih.govreddit.com Conversely, high levels of saturated fatty acids like stearic acid can, under conditions of cellular stress, lead to a reduction in mitochondrial membrane potential, a marker of mitochondrial dysfunction. oup.com

This compound is utilized to investigate these phenomena with high precision. As a metabolic tracer, it allows researchers to follow the incorporation of stearic acid into various lipid pools and to correlate its metabolic conversion with changes in mitochondrial state. For instance, studies examining the balance between stearic acid and its monounsaturated counterpart, oleic acid, are crucial for understanding mitochondrial health. The desaturation of stearic acid, a process that can be tracked using this compound, is linked to the mitigation of lipotoxicity and the maintenance of normal mitochondrial function. oup.com Furthermore, studies on the ablation of key metabolic enzymes have shown that this impacts energy supply and increases oxidative metabolism, processes that are fundamental to mitochondrial activity. researchgate.net

Cellular Signaling Pathways

A primary application of this compound is in the quantitative analysis of cellular signaling pathways by measuring the activity of key enzymes. The most prominent example is its use in assays for Stearoyl-CoA Desaturase 1 (SCD1), an enzyme that catalyzes the conversion of stearic acid to oleic acid. aacrjournals.org The ratio of product to substrate (deuterated oleic acid to this compound) provides a direct and accurate readout of SCD1 activity in cells and tissues. aacrjournals.orgresearchgate.net

This measurement is critical because SCD1 activity is deeply integrated with major signaling networks that control cell growth, proliferation, and survival. Research using this compound as a tracer has elucidated connections between SCD1 and several pathways:

AKT and AMPK Signaling: Pharmacological or genetic inhibition of SCD1, quantified using the D7-stearic acid conversion assay, has been shown to reduce the tumorigenic activity of cancer cells by affecting the AKT and AMP-activated protein kinase (AMPK) signaling pathways. aacrjournals.org

NF-κB Signaling: In studies of SCD1 inhibition, RNA sequencing revealed that the most significant alterations in gene expression occurred in the NF-κB signaling pathway. researchgate.net

Growth Factor Receptor Signaling (EGFR): Stearic acid is involved in a post-translational modification called S-acylation. The S-acylation of GNAI proteins with stearic acid (stearoylation) can blunt signaling from growth factor receptors like EGFR. nih.govresearchgate.net This, in turn, reduces the activation of downstream pathways such as the PI3K-AKT-mTORC1 cascade. nih.govresearchgate.net this compound is an ideal tool to trace the origin of the fatty acid used in this specific protein modification, linking external metabolic supply to direct changes in protein function and cell signaling.

The table below presents research findings from a study where this compound was used to measure the dose-dependent effect of an SCD1 inhibitor on enzyme activity in a human cancer cell line.

| Inhibitor Concentration (nmol/L) | Relative SCD1 Activity (%) |

| 0 | 100 |

| 1 | 80 |

| 3 | 50 |

| 10 | 20 |

| 30 | 10 |

| 100 | <5 |

| This table is based on data described in studies on the pharmacological inhibition of SCD1 in FaDu cells, where activity was determined by measuring the conversion of D7-stearic acid to deuterated oleic acid. aacrjournals.org The data illustrates how this compound is used to quantify the potency of inhibitors targeting lipid metabolism pathways. |

Mechanistic Studies Utilizing Stearic Acid D7

Elucidation of Enzyme Reaction Mechanisms through Deuterium (B1214612) Isotope Effects

The substitution of hydrogen with deuterium at a specific position on a substrate molecule can significantly alter the rate of an enzyme-catalyzed reaction if the C-H bond at that position is broken during the rate-limiting step. gsartor.org This phenomenon, the deuterium kinetic isotope effect (KIE), is a fundamental tool for elucidating enzymatic mechanisms. unl.edupreprints.org A primary KIE is observed when the bond to the isotope is cleaved in the transition state of the rate-determining step. The C-D bond is energetically more stable and requires more energy to break than a C-H bond, resulting in a slower reaction rate for the deuterated substrate. gsartor.org

For example, in studies of fatty acid transforming enzymes, deuterated substrates are crucial. Research on polyunsaturated fatty acid isomerases, which catalyze double bond migration, has utilized deuterated linoleic acid to probe the reaction. nih.gov The observation of a significant KIE confirmed that the abstraction of a hydrogen atom from the C-11 position is a key, rate-influencing step in the isomerization. nih.gov Although the enzyme in this specific study did not use stearic acid as a substrate, the principle is broadly applicable. The product of the reaction, a deuterated conjugated linoleic acid, was subsequently hydrogenated to deuterated stearic acid for analytical confirmation, demonstrating the role of stable isotopes in tracking molecular transformations. nih.gov

Furthermore, multiple isotope effect studies, where a substrate is labeled with deuterium and another heavy isotope like ¹³C, can provide even deeper mechanistic insights. unl.edu By observing how deuteration affects the carbon isotope effect, researchers can distinguish between stepwise and concerted reaction mechanisms. unl.edu For instance, in a stepwise reaction where a deuterium-sensitive step precedes a ¹³C-sensitive step, deuteration of the substrate will decrease the observed ¹³C isotope effect. unl.edu This approach allows for the detailed mapping of reaction coordinates and the identification of transient intermediates, such as the enzyme-bound oxaloacetate in the malic enzyme reaction. unl.edu

Probing Hydrogen Abstraction Events in Fatty Acid Transformations

Many enzymatic transformations of fatty acids, including desaturation and oxygenation, are initiated by the abstraction of a hydrogen atom from the carbon backbone. gsartor.org Deuterium labeling is an invaluable strategy for investigating the stereospecificity and mechanism of these hydrogen abstraction events. If placing a deuterium atom at a specific position on the fatty acid chain slows down the reaction, it provides strong evidence that a hydrogen at that position is removed during a rate-limiting step. gsartor.org

The study of lipoxygenases (LOX), enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, provides a clear example. These reactions are initiated by the stereospecific abstraction of a hydrogen atom from a bis-allylic methylene (B1212753) group. gsartor.org Experiments using competitively deuterated substrates have revealed exceedingly high deuterium KIEs, which not only confirms that hydrogen abstraction is rate-limiting but also suggests the involvement of quantum mechanical tunneling in the transfer of the hydrogen. gsartor.org

In the context of saturated fatty acids like stearic acid, desaturase enzymes introduce double bonds through a process that also involves hydrogen abstraction. The enzyme stearoyl-CoA desaturase 1 (SCD1), for instance, removes two hydrogens to form a cis-double bond. nih.govresearchgate.net Using a deuterated substrate like Stearic Acid D7 allows researchers to trace the fate of the label and infer details about the abstraction mechanism. While stearic acid itself lacks the bis-allylic positions found in PUFAs that are highly susceptible to oxidation, the principles of using deuterium to probe C-H bond activation are universal to the study of fatty acid metabolism. gsartor.orgacs.org

Investigating Substrate Specificity and Enzyme Activity with Deuterated Substrates

Deuterated fatty acids, including this compound, are extensively used as stable isotope tracers to measure enzyme activity in vivo and in vitro. nih.govresearchgate.netnih.gov These labeled compounds act as substrates that can be distinguished from their endogenous, unlabeled counterparts by mass spectrometry, allowing for precise quantification of metabolic flux. nih.govresearchgate.net

A prominent example is the use of this compound (d7-stearic acid) to assess the activity of stearoyl-CoA desaturase 1 (SCD1), a key enzyme in lipid metabolism that converts stearic acid into oleic acid. nih.govresearchgate.net In these studies, animals are administered d7-stearic acid, and the subsequent appearance of its desaturated product, d7-oleic acid, is measured in plasma or tissues. nih.govresearchgate.net The ratio of the product (d7-oleic acid) to the substrate (d7-stearic acid) serves as a direct index of SCD1 enzymatic activity. researchgate.net

This method has proven invaluable for evaluating the efficacy of SCD1 inhibitors. In one study, a liver-targeted SCD1 inhibitor, MK-8245, was administered to rats. nih.gov The subsequent administration of d7-stearic acid as a tracer demonstrated a dose-dependent inhibition of d7-oleic acid formation, confirming target engagement and the inhibitor's effectiveness in a clinical-translational model. nih.gov The use of d7-stearic acid was crucial because it allowed for the selective detection of the newly synthesized product with minimal interference from the natural fatty acid pool. nih.govresearchgate.net

| Inhibitor Dose (mg/kg) | Relative d7-Oleic Acid Formation (% of Vehicle) | Observation |

|---|---|---|

| 0 (Vehicle) | 100% | Baseline SCD1 activity. |

| 0.11 | ~50% | Partial inhibition of SCD1 activity. |

| 0.33 | ~20% | Strong inhibition of SCD1 activity. |

| 2 | <5% | Nearly complete inhibition of d7-oleic acid formation. |

This interactive table summarizes the dose-dependent inhibitory effect of MK-8245 on SCD1 activity, as measured by the formation of d7-oleic acid from the d7-stearic acid tracer. The data illustrates how deuterated substrates provide a quantitative measure of enzyme activity.

Understanding Lipid Peroxidation Processes with Isotope-Reinforced Fatty Acids

Lipid peroxidation is a detrimental process where reactive oxygen species (ROS) attack lipids, leading to cellular damage. The process is a chain reaction initiated by the abstraction of a hydrogen atom, typically from a bis-allylic position in a polyunsaturated fatty acid (PUFA). acs.orgfrontiersin.org Substituting these vulnerable hydrogen atoms with deuterium creates "isotope-reinforced" lipids that are more resistant to peroxidation. wikipedia.org

The mechanism of protection relies on the kinetic isotope effect. frontiersin.orgwikipedia.org The abstraction of a deuterium atom from a C-D bond is significantly slower than the abstraction of a hydrogen atom from an equivalent C-H bond. acs.org This initial, rate-limiting step of the peroxidation chain reaction is therefore suppressed, effectively halting the entire cascade of oxidative damage. frontiersin.orgwikipedia.org

Studies using deuterated PUFAs, such as D-linoleic acid or deuterated docosahexaenoic acid (DHA), have demonstrated this protective effect. acs.orgmdpi.com Cells and organisms supplemented with these isotope-reinforced lipids show a marked reduction in lipid peroxidation markers and increased resistance to oxidative stress. frontiersin.orgmdpi.com For example, research on retinal cells showed that deuterated DHA significantly limited the increase in lipid peroxidation induced by photobleaching stress. mdpi.com Another study found that deuterated DHA-esterified phospholipids (B1166683) resisted in vivo peroxidation in the rat brain, with analysis showing a shift away from peroxidation products towards more stable epoxides. acs.org

While stearic acid is a saturated fatty acid and not directly susceptible to the same peroxidation chain reactions as PUFAs, the study of isotope-reinforced lipids provides a fundamental understanding of oxidative mechanisms. escholarship.org The use of compounds like this compound in broader metabolic studies helps to trace how saturated fatty acids are converted into other species, which may then be subject to oxidative processes. Therefore, the principles learned from isotope-reinforced PUFAs are critical for the entire field of lipidomics and the study of metabolic diseases linked to oxidative stress. medchemexpress.com

| DHA Type | Primary Oxidation Product | Secondary Oxidation Product | Overall Oxidation Level |

|---|---|---|---|

| Natural (H-DHA) | Peroxidation (+O-O) | Epoxidation (+O) | Higher |

| Deuterated (D-DHA) | Epoxidation (+O) | Peroxidation (+O-O) | Lower (20-30% reduction) |

Computational Approaches in Stearic Acid D7 Research

Molecular Dynamics Simulations and Adsorption Mechanisms

Molecular Dynamics (MD) simulations are a fundamental computational tool used to investigate the adsorption of fatty acids like stearic acid onto various surfaces at an atomic level. mdpi.com These simulations model the physical movements of atoms and molecules, allowing researchers to understand how these compounds form ordered layers, known as boundary films, which are crucial in applications like lubrication.

Nonequilibrium molecular dynamics (NEMD) simulations have been specifically employed to examine the structure and friction of stearic acid films adsorbed on surfaces such as iron. researchgate.net These studies analyze the influence of variables like pressure, surface coverage, and nanoscale roughness on the integrity and performance of the adsorbed film. researchgate.net Key findings from these simulations reveal that strong adsorption of stearic acid can prevent the direct contact of surface asperities, even under varied conditions. researchgate.net While these simulations often model standard stearic acid, the methodology is directly applicable to Stearic Acid D7. The primary difference in the simulation parameters would be the increased mass of the seven deuterium (B1214612) atoms compared to protium, which can be readily incorporated into the force fields used for the calculations.

Research has shown that the orientation of the fatty acid molecules significantly affects their adsorption behavior. scispace.com Coarse-grained MD simulations, which group atoms into larger beads to simulate longer timescales, have been used to study the adsorption of stearic acid on rough surfaces under shear. mdpi.com These models help in understanding the distribution, adsorption, and desorption mechanisms where experimental analysis is challenging. mdpi.com

| Parameter | Description | Key Findings from Simulations | Reference |

|---|---|---|---|

| Pressure | The force applied to the adsorbed molecular films. | Strong adsorption prevents squeeze-out of the film under various pressures. | researchgate.net |

| Surface Coverage | The density of stearic acid molecules on the surface. | Increased coverage generally leads to lower lateral friction forces. | researchgate.net |

| Surface Roughness | The degree of nanoscale irregularities on the adsorbent surface. | Rougher surfaces can lead to more disordered, liquid-like films, but the films remain effective. | researchgate.net |

| Temperature | A variable affecting the kinetic energy and diffusion of molecules. | The orientation and adsorption behavior of stearic acid are impacted by temperature. | scispace.com |

Computational Modeling of Metabolic Flux from Isotopic Labeling Data

Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates (fluxes) of reactions within a metabolic network. creative-proteomics.com When a stable isotope-labeled compound like this compound is introduced into a biological system, the deuterium atoms act as tracers. As the fatty acid is metabolized, the labels are distributed throughout a network of interconnected metabolites. biorxiv.org

The core of MFA involves using computational models to interpret the isotopic labeling patterns measured by analytical techniques like mass spectrometry (MS). creative-proteomics.combiorxiv.org These models consist of a set of biochemical reactions and the known atom transitions for each reaction. d-nb.info By fitting the model-predicted labeling patterns to the experimentally measured data, the software can estimate the intracellular fluxes throughout the network. biorxiv.orgd-nb.info

Advanced computational strategies, such as Isotopically Non-Steady-State MFA (INST-MFA), have been developed to analyze transient isotope labeling data, which provides a more dynamic picture of metabolism. creative-proteomics.combiorxiv.org These methods are particularly valuable for studying complex mammalian systems where achieving a true isotopic steady state can be difficult. biorxiv.org The use of this compound as a tracer provides specific data on fatty acid uptake and modification pathways, which is then deconvoluted by these computational frameworks to reveal the quantitative flux of carbon (and deuterium) through specific metabolic routes. biorxiv.orgnih.gov

| Component | Role in MFA | Example with this compound | Reference |

|---|---|---|---|

| Isotopic Tracer | Introduces a stable isotope label into the system. | This compound is consumed by cells or organisms. | biorxiv.org |

| Labeling Measurements | Quantifies the distribution of the isotope in downstream metabolites. | Mass spectrometry measures the D7 enrichment in other fatty acids, lipids, and related metabolites. | creative-proteomics.com |

| Metabolic Network Model | A defined set of biochemical reactions and atom mappings. | A model of fatty acid metabolism, including elongation, desaturation, and beta-oxidation pathways. | d-nb.info |

| Flux Estimation Algorithm | A computational algorithm that solves for the flux values that best explain the labeling data. | Software fits the measured D7 patterns to the model to calculate reaction rates. | d-nb.info |

Prediction of Metabolic Profiles and Pathway Activities

Computational analysis of metabolomics data, especially data derived from isotopic tracers like this compound, enables the prediction of metabolic profiles and the activity of entire pathways. plos.org Stearic acid itself has been identified as a key metabolite in distinguishing between different metabolic phenotypes, such as metabolically healthy and unhealthy obesity. nih.govnih.gov Its levels are associated with the activity of pathways including fatty acid biosynthesis, fatty acid metabolism, and fatty acid elongation. nih.govnih.gov

By tracing the fate of the deuterium label from this compound, researchers can move beyond static concentration measurements. The pattern of deuterium incorporation into other molecules provides a direct readout of the activity of specific metabolic pathways. plos.org For instance, the appearance of the D7 label in downstream products can confirm the activity of fatty acid elongation or desaturation pathways.

Challenges and Future Perspectives in Stearic Acid D7 Research

Advancements in Sensitivity and Specificity of Analytical Methods

A significant hurdle in metabolic studies is the ability to detect and accurately quantify tracer-labeled molecules, which often exist in low concentrations within complex biological samples. researchgate.net The development of highly sensitive and specific analytical methods is therefore crucial for the effective use of Stearic Acid D7.

Recent advancements in mass spectrometry (MS) coupled with liquid chromatography (LC-MS) have been pivotal. researchgate.net For instance, the synthesis of a deuterium-labeled stearic acid (d7-C18:0) was specifically aimed at reducing matrix interference that was observed with a d5 analog. This strategic labeling significantly improved the limit of detection (LOD) for the tracer and its metabolic products. researchgate.net Modern analytical methods can achieve high linearity, accuracy, and precision in a dynamic range, with LODs as low as 100 nM. researchgate.net

Furthermore, derivatization techniques are being employed to enhance the detection sensitivity of fatty acids in mass spectrometry. researchgate.netmdpi.com By attaching a chemical group that improves ionization efficiency, the signal of the target molecule can be amplified, allowing for the detection of even trace amounts. researchgate.net For example, derivatization of fatty acids has been shown to increase detection sensitivity by as much as 2500-fold compared to underivatized forms. researchgate.net These advancements are critical for detailed pharmacokinetic studies and for understanding the subtle metabolic alterations in disease states.

The table below summarizes key performance metrics of advanced analytical methods for deuterated stearic acid.

| Parameter | Value/Range | Significance |

| Limit of Detection (LOD) | As low as 100 nM | Enables quantification of low-abundance metabolites. |

| Linearity | > 0.999 | Ensures accurate quantification across a wide concentration range. |

| Accuracy | > 90% | Provides confidence in the measured concentrations. |

| Precision | > 88% | Indicates high reproducibility of the measurements. |

These ongoing improvements in analytical methodologies are expanding the capabilities of researchers to probe the intricate details of fatty acid metabolism with greater confidence and resolution.

Integration of Multi-Omics Data with Stable Isotope Tracing

To gain a holistic understanding of metabolic regulation, data from this compound tracing studies are increasingly being integrated with other "omics" disciplines, such as genomics, transcriptomics, and proteomics. This multi-omics approach provides a more comprehensive picture of how genetic and environmental factors influence metabolic pathways.

Metabolic flux analysis (MFA) is a powerful technique that uses stable isotope labeling to quantify the rates of metabolic reactions. 13cflux.netrsc.orgnih.gov When combined with other omics data, MFA can reveal how changes in gene expression or protein levels translate into altered metabolic fluxes. 13cflux.netrsc.org For instance, a study using 13C-MFA revealed that the knockdown of the CPT1C gene in cancer cells led to significant changes in fatty acid metabolism, including altered synthesis of stearate (B1226849) and oleate. nih.gov This type of integrated analysis can uncover novel regulatory mechanisms and potential therapeutic targets. nih.gov

The integration of data from different omics platforms presents significant computational challenges. However, the development of sophisticated bioinformatics tools and modeling approaches is making it increasingly feasible to analyze these large and complex datasets. nih.gov This integrated approach holds immense promise for elucidating the complex interplay between different cellular processes and for understanding the metabolic basis of diseases. nih.gov

Development of Novel this compound Analogs for Expanded Research Scope

While this compound is a valuable tool, researchers are continually developing novel analogs to expand the scope of metabolic investigations. europa.eunih.govnih.gov These modifications can be designed to probe specific aspects of fatty acid metabolism or to improve the tracer's properties for particular applications.

One area of development is the synthesis of fatty acid analogs with altered metabolic fates. For example, researchers have synthesized stearic acid analogs containing heterocyclic rings like 1,3,4-oxadiazole (B1194373) and 1,2,4-triazole (B32235) to investigate their potential as antimicrobial and antidepressant agents. nih.gov Another study focused on creating novel fatty acid analogs to explore their anticancer activities. nih.gov

Furthermore, the strategic placement of deuterium (B1214612) atoms can be used to investigate specific enzymatic reactions or to enhance the stability of the molecule against certain metabolic processes. mdpi.comacs.org For example, site-selective deuteration of polyunsaturated fatty acids at bis-allylic positions has been shown to protect them from oxidative damage, a key process in various diseases. mdpi.com These novel deuterated analogs serve as powerful tools to dissect complex metabolic pathways and to develop new therapeutic strategies. mdpi.comacs.org The synthesis of these specialized molecules often involves complex chemical procedures. europa.eu

Expanding In Vivo Applications of Deuterated Fatty Acid Tracers

The use of deuterated fatty acid tracers like this compound is not limited to in vitro studies. There is a growing body of research focused on expanding their application in vivo to study lipid metabolism in whole organisms, including animal models and humans. europa.eunih.govresearchgate.netnih.gov These studies provide invaluable insights into how fatty acid metabolism is regulated under physiological and pathological conditions.

In vivo studies using deuterated tracers have been instrumental in measuring key metabolic processes such as de novo lipogenesis (the synthesis of fatty acids), fatty acid oxidation, and the transport of lipids between different tissues. researchgate.netckisotopes.comphysiology.orgresearchgate.net For instance, administering deuterated water (D2O) allows for the measurement of the synthesis rates of various lipids, including palmitate and stearate, in different organs. physiology.org

A plasma-based assay using d7-stearic acid has been developed to assess the activity of stearoyl-CoA desaturase (SCD), an important enzyme in fatty acid metabolism. researchgate.netresearchgate.netresearchgate.net This assay has been shown to correlate with SCD1 inhibition in the liver, highlighting its potential for clinical utility in monitoring the efficacy of therapeutic interventions. researchgate.net

The table below provides examples of in vivo applications of deuterated fatty acid tracers.

| Application | Tracer Used | Key Findings |

| Measurement of De Novo Lipogenesis | Deuterated Water (D2O) | Quantified the synthesis rates of palmitate and stearate in liver and nervous tissues. physiology.org |

| Assessment of Fatty Acid Oxidation | Perdeuterated Fatty Acids | Demonstrated comparable oxidation rates for palmitic, stearic, and oleic acids in mice. ckisotopes.com |

| Monitoring SCD1 Activity | d7-Stearic Acid | Plasma levels of d7-oleic acid correlate with liver SCD1 activity. researchgate.netresearchgate.net |

These in vivo applications are crucial for translating findings from basic research into clinically relevant knowledge and for developing new strategies to diagnose and treat metabolic diseases.

Addressing Data Interpretation Complexities in Deuterium-Labeled Metabolic Studies